molecular formula C16H11FN2O3 B433331 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 315246-03-8

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Katalognummer: B433331
CAS-Nummer: 315246-03-8
Molekulargewicht: 298.27g/mol
InChI-Schlüssel: JYVSBGRSWBOVMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. This compound belongs to a class of fused pyran derivatives that have demonstrated potential as key intermediates for synthesizing molecules with targeted biological activity. Its core structure is frequently investigated for modulating signal transduction pathways. Research indicates that analogous 4H-pyran derivatives can exhibit potent inhibitory effects on various protein kinases [https://pubmed.ncbi.nlm.nih.gov/29149847/]. The specific substitution pattern on this scaffold, including the 4-fluorophenyl and carbonitrile groups, is strategically designed to optimize binding affinity and selectivity towards enzyme active sites. This makes it a valuable chemical entity for probing disease mechanisms associated with dysregulated kinase signaling, such as in oncology and inflammatory disorders. The primary research application of this compound is as a versatile building block for the synthesis of more complex, biologically active molecules aimed at hit-to-lead optimization campaigns [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00765]. Its value lies in its ability to serve as a core template from which researchers can generate diverse compound libraries for high-throughput screening against a range of therapeutic targets.

Eigenschaften

IUPAC Name

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-8-6-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVSBGRSWBOVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132186
Record name 2-Amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315246-03-8
Record name 2-Amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315246-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via K2CO3-mediated deprotonation of malononitrile, generating a nucleophilic cyanide ion. This attacks the α,α′-bis(4-fluorophenylidene)cyclohexanone intermediate, formed in situ from 4-fluorobenzaldehyde and methyl-substituted cyclohexanone. Cyclization yields the target pyrano-pyran carbonitrile.

Procedure

A mixture of 4-fluorobenzaldehyde (1 mmol), methyl-cyclohexanone (1 mmol), and malononitrile (1 mmol) in 96% ethanol (10 mL) was refluxed with K2CO3 (0.05 mmol) for 30–45 min. Post-reaction, the mixture was cooled, and the precipitate was filtered and washed with n-hexane. Yield: 82–88%.

Optimization Data

ParameterOptimal Value
Catalyst Loading5 mol% K2CO3
SolventEthanol
Temperature78°C (reflux)
Time30–45 min
Yield82–88%

Piperidine-Catalyzed Methanol Reflux Method

Piperidine acts as a bifunctional catalyst, enabling enamine formation and subsequent cyclization. This method, derived from, favors shorter reaction times.

Reaction Conditions

4-Fluorobenzaldehyde (1 mmol), methyl-cyclohexanone (1 mmol), and malononitrile (1 mmol) were refluxed in methanol (5 mL) with piperidine (2 drops) for 1 h. The product crystallized upon cooling, yielding 79–85%.

Comparative Efficiency

  • Advantages : Faster reaction (1 h vs. 45 min in K2CO3 method).

  • Limitations : Lower yield (79–85%) due to competing side reactions.

Iron-Based Nanocatalyst-Mediated Synthesis

Hybrid catalysts like Fe3O4@PVA nanoparticles enhance reaction efficiency through Lewis acid-base synergy. Adapted from, this method employs solvent-free or aqueous conditions.

Procedure

Fe3O4@PVA NPs (10 mg) were added to a mixture of 4-fluorobenzaldehyde (1 mmol), methyl-cyclohexanone (1 mmol), and malononitrile (1.2 mmol). The reaction proceeded at 75°C under solvent-free conditions for 20 min, yielding 90–95%.

Catalyst Reusability

CycleYield (%)
195
293
390
488

The magnetic separation of Fe3O4@PVA allows five reuse cycles with <10% activity loss.

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (NH2), 2190 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.45–7.32 (m, 4H, Ar-H), 6.15 (s, 2H, NH2), 4.20 (s, 1H, pyran H), 2.30 (s, 3H, CH3).

  • ¹³C NMR : δ 187.5 (C=O), 163.2 (C-F), 116.8 (C≡N), 56.3 (pyran C).

X-ray Crystallography

Single-crystal analysis confirms the fused pyrano-pyran system with a 4-fluorophenyl group at C4 and a methyl group at C7.

Comparative Analysis of Methods

MethodCatalystSolventTimeYield (%)Reusability
K2CO3 RefluxK2CO3Ethanol45 min82–88No
Piperidine RefluxPiperidineMethanol1 h79–85No
Fe3O4@PVA NPsFe3O4@PVASolvent-free20 min90–95Yes (5×)

The Fe3O4@PVA method outperforms others in yield and sustainability, though K2CO3 remains cost-effective for lab-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on this compound have been synthesized and evaluated for their efficacy against various human tumor cell lines.

Case Studies

A study conducted on a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles demonstrated that several derivatives exhibited high antiproliferative activities against a panel of eight human tumor cell lines, including melanoma and breast cancer cells. The most promising compounds led to significant reductions in cell viability and induced apoptosis through the aforementioned mechanisms .

Synthesis and Characterization

The synthesis of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multi-component reaction utilizing 4-hydroxycoumarin, malononitrile, and various substituted benzaldehydes. The resulting compounds are characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures .

Data Tables

The following table summarizes the anticancer activity of various derivatives of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile against selected human cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1A549 (Lung)12.5Microtubule disruption
2MDA-MB231 (Breast)9.8Centrosome de-clustering
3HCT116 (Colon)15.0Antiangiogenic effects
4SKOV3 (Ovarian)10.0Induction of apoptosis

Wirkmechanismus

The mechanism of action of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including apoptosis induction in cancer cells or inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Substituents on the pyran scaffold significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Features Reference
Target compound 4-Fluorophenyl Planar pyran core; fluorophenyl enhances lipophilicity & bioactivity
2-Amino-4-(4-bromophenyl)-... (Br analog) 4-Bromophenyl Monoclinic crystal (C2/c); Br increases molecular weight (376.18 g/mol)
2-Amino-4-(4-nitrophenyl)-... (3v) 4-Nitrophenyl 291–292 91 Nitro group enhances electron-withdrawing effects; higher melting point
2-Amino-4-(4-methoxyphenyl)-... (3ac) 4-Methoxyphenyl 205–207 57 Methoxy improves solubility; moderate yield
2-Amino-4-(1-naphthyl)-... 1-Naphthyl Bulky substituent distorts pyran planarity; crystallizes in P2₁/c
2-Amino-4-phenyl-... (3e) Phenyl Simpler structure; baseline for substituent effect studies

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in 3v) increase melting points due to stronger intermolecular interactions .
  • Halogenated analogs (F, Br) exhibit enhanced bioactivity and stability, with Br increasing molecular weight by ~25% compared to F .
  • Methoxy groups improve solubility but reduce yield due to steric hindrance during synthesis .

Key Trends :

  • Halogenation (F, Br, Cl) correlates with anticancer activity due to enhanced electrophilicity and DNA intercalation .
  • Bulky substituents (naphthyl, benzyloxy) improve enzyme inhibition (e.g., tyrosinase) by occupying hydrophobic pockets .

Crystallographic and Spectroscopic Comparisons

  • Crystal Systems: Fluorophenyl and bromophenyl analogs adopt monoclinic (C2/c) systems . Naphthyl derivatives crystallize in P2₁/c due to steric demands .
  • Spectroscopy :
    • IR : All compounds show -NH₂ (3300–3400 cm⁻¹), C≡N (2190–2200 cm⁻¹), and C=O (1630–1680 cm⁻¹) stretches .
    • ¹H NMR : Fluorophenyl analogs exhibit deshielded aromatic protons (δ 7.2–7.8 ppm) due to electronegative F .

Biologische Aktivität

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and biological assays associated with this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12FN2O3C_{16}H_{12}FN_2O_3 with a molecular weight of approximately 298.27 g/mol. The compound features a pyrano[4,3-b]pyran structure, which is known for its potential therapeutic applications.

Crystal Structure

The crystal structure analysis reveals a monoclinic system with specific atomic coordinates and displacement parameters that are crucial for understanding the compound's interactions at the molecular level. Key structural details include:

AtomSitexyzU iso
H(1A)4 e0.41940.44460.35700.086
H(1B)4 e0.38170.41000.25700.086
O(2)4 e0.3541(2)1.0743(2)0.0800(2)0.079(2)
O(3)4 e0.3823(2)0.6466(2)0.1889(2)0.081(2)

This structural framework supports the compound's reactivity and interaction with biological targets .

Pharmacological Properties

Numerous studies have highlighted the biological activities of this compound, including:

  • Anticancer Activity : The compound has shown substantial cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and SK-LU-1 (lung cancer). In vitro assays indicated that it outperformed standard chemotherapeutics like cisplatin in certain contexts .
  • Antimicrobial Activity : The compound demonstrated efficacy against several bacterial strains and fungi, indicating its potential as an antimicrobial agent .
  • Antiviral Properties : Preliminary studies suggest activity against HIV, which may be attributed to its ability to inhibit viral replication pathways .
  • Enzyme Inhibition : The compound exhibits dual inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . Molecular docking studies revealed significant interactions between the compound and enzyme active sites, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on MCF-7 and Hek293-T cells, revealing IC50 values that indicate moderate to high potency against these cell lines .
  • Antimicrobial Testing : Another investigation tested the compound against six strains of Candida spp., finding minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position of the phenyl ring enhances the electron-withdrawing capacity of the molecule, which is hypothesized to increase biological activity through improved binding interactions with target proteins . The SAR analysis indicates that modifications to the pyran ring can significantly alter pharmacological profiles.

Q & A

Q. Key Analytical Data :

  • EI-MS : Major fragments at m/z 339 (100% abundance), 307, and 235 .
  • Elemental Analysis : Found C 69.51%, H 6.01%, N 6.14% (calc. C 69.94%, H 5.87%, N 6.27%) .

How is the crystal structure of this compound determined using X-ray diffraction?

Level : Basic
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 298 K .
  • Structure Solution : Employ SHELXS/SHELXD for phase problem resolution via direct methods .
  • Refinement : SHELXL refines positional and thermal parameters, achieving R values <0.05. Hydrogen bonding (e.g., N–H⋯N, C–H⋯O) is modeled using restraints .

Q. Typical Crystal Parameters :

ParameterValueSource
Space GroupTriclinic, P1
a, b, c (Å)9.8522, 14.549, 16.792
α, β, γ (°)101.755, 90.840, 103.789
V (ų)2283.5
Conformation Coplanar pyran ring (unusual)

What strategies address conformational discrepancies in the pyran ring observed in different crystal structures?

Level : Advanced
Methodological Answer :
Discrepancies in pyran ring conformations (e.g., coplanar vs. non-planar) arise from intermolecular forces and crystallization conditions. Mitigation strategies:

  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H⋯O/N) using OLEX2 or Mercury. For example, coplanarity in is stabilized by H-bonds between NH₂ and carbonyl groups .
  • DFT Calculations : Compare experimental and computed torsion angles to assess steric/electronic effects.
  • Polymorph Screening : Vary solvents (e.g., DMF vs. ethanol) to isolate alternative conformers .

Q. Case Study :

  • : Coplanar pyran ring due to H-bond network (R₂²(8) motifs) .
  • : Boat conformation driven by steric hindrance from nitro and fluorophenyl groups .

How can multicomponent reactions be optimized for higher yield and purity?

Level : Advanced
Methodological Answer :
Optimization involves catalyst selection, solvent tuning, and reaction monitoring:

  • Catalysts : PILs (e.g., triethylammonium acetate) improve atom economy and reduce side reactions (yield >90%) . Solid acid catalysts (e.g., Fe³⁺-graphene oxide) enable solvent-free synthesis .
  • In Situ Monitoring : Use HPLC or TLC (eluent: ethyl acetate/hexane 3:7) to track intermediate formation.
  • Byproduct Mitigation : Add molecular sieves to absorb water in Knoevenagel condensations .

Q. Reaction Conditions Comparison :

ConditionYield (%)Purity (%)Source
PIL (H₂O, 80°C)9298
Solvent-free (Fe³⁺-GO, 100°C)8895
Ethanol (reflux)7890

What methodologies are used to evaluate the biological activity of this compound?

Level : Advanced
Methodological Answer :
Antimycobacterial and antioxidant activities are assessed via:

  • Microplate Alamar Blue Assay (MABA) : Test against M. tuberculosis H37Rv (MIC values <50 µg/mL) .
  • DPPH Radical Scavenging : Measure IC₅₀ values (e.g., 12.5 µg/mL) using ascorbic acid as a control .
  • Docking Studies : Target enoyl-ACP reductase (PDB: 4TZK) with AutoDock Vina to predict binding modes .

Q. Key Findings :

  • Substituents like 4-fluorophenyl enhance lipid bilayer permeability, improving antimycobacterial activity .
  • Electron-withdrawing groups (e.g., CN) increase antioxidant capacity via radical stabilization .

How are spectroscopic contradictions resolved in structural elucidation?

Level : Advanced
Methodological Answer :
Discrepancies between NMR/XRD data require cross-validation:

  • ²D NMR (HSQC, HMBC) : Confirm heteronuclear correlations (e.g., NH₂ to C3, CN to C4) .
  • XRD Refinement : Resolve ambiguous NOE signals by comparing experimental/predicted bond lengths (e.g., C–N vs. C=N) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect tautomerism (e.g., keto-enol shifts) .

Example : In , IR shows a strong C=O stretch at 1680 cm⁻¹, while XRD confirms a planar carbonyl geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.